molecular formula C6H2BrClF3N B1519747 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine CAS No. 1159512-34-1

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

Cat. No. B1519747
M. Wt: 260.44 g/mol
InChI Key: GYJCRNGOIVXMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.44 g/mol . It is a solid substance that is stored at room temperature in an inert atmosphere .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for the synthesis of several crop-protection products, has been reported . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine is represented by the InChI code 1S/C6H2BrClF3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H . The compound has a topological polar surface area of 12.9 Ų and contains 12 heavy atoms .


Physical And Chemical Properties Analysis

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine has a molecular weight of 260.44 g/mol and an exact mass of 258.90112 g/mol . It has a topological polar surface area of 12.9 Ų and contains 12 heavy atoms . The compound has a formal charge of 0 and a complexity of 163 .

Scientific Research Applications

Spectroscopic Characterization and Computational Studies

The spectroscopic characterization of halogenated pyridines, including compounds similar to 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, has been extensively studied. For example, spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been applied to characterize the structural and electronic properties of these compounds. Computational methods like density functional theory (DFT) have been employed to optimize the geometric structure, predict vibrational frequencies, and explore non-linear optical (NLO) properties, enhancing our understanding of their electronic and optical behavior (Vural & Kara, 2017).

Material Synthesis and Functionalization

Halogenated pyridines serve as key intermediates in synthesizing functionalized materials and chemicals. For instance, a study on the synthesis of differentially functionalized pyridine derivatives through Lewis-acid-mediated cycloadditions highlights the versatility of these compounds in organic synthesis. Such methodologies enable the efficient production of pyridine cores with high substitution flexibility, crucial for developing new materials and chemicals with tailored properties (Linder et al., 2011).

Biological and Antimicrobial Activities

The biological activities of halogenated pyridines, including antimicrobial properties, have been a subject of interest. Research has demonstrated the antimicrobial efficacy of similar compounds against various microorganisms, potentially offering new pathways for developing antimicrobial agents. The interaction of these compounds with DNA and their effect on microbial growth underline their significance in medicinal chemistry and pharmaceutical research (Evecen et al., 2017).

Corrosion Inhibition

The application of halogenated pyridines in corrosion science, specifically as corrosion inhibitors for metals, has been explored. Studies have shown that these compounds can significantly mitigate corrosion in metal structures, highlighting their potential in industrial applications to enhance the longevity and durability of metal-based materials (Saady et al., 2021).

Safety And Hazards

The safety information for 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine includes several hazard statements: H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine, are expected to have many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials .

properties

IUPAC Name

3-bromo-2-chloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJCRNGOIVXMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670371
Record name 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

CAS RN

1159512-34-1
Record name 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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